Chlorodifluoroacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWAZQITIZDJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1895-39-2 (hydrochloride salt), 2923-14-0 (silver salt) | |
| Record name | Chlorodifluoroacetic acid | |
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DSSTOX Substance ID |
DTXSID8058792 | |
| Record name | Chlorodifluoroacetic acid | |
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Molecular Weight |
130.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to light brown liquid; mp = 20 deg C; [Acros Organics MSDS] | |
| Record name | Chlorodifluoroacetic acid | |
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CAS No. |
76-04-0 | |
| Record name | Chlorodifluoroacetic acid | |
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| Record name | Chlorodifluoroacetic acid | |
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| Record name | Chlorodifluoroacetic acid | |
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| Record name | Acetic acid, 2-chloro-2,2-difluoro- | |
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| Record name | Chlorodifluoroacetic acid | |
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Advanced Synthetic Methodologies for Chlorodifluoroacetic Acid and Its Derivatives
Precursor-Based Synthesis Pathways
The synthesis of derivatives from chlorodifluoroacetic acid and its related compounds involves several key chemical transformations. These pathways leverage the reactivity of the carboxylic acid group and the influence of the adjacent halogen atoms.
A fundamental reaction for activating this compound is its treatment with thionyl chloride (SOCl₂). This process converts the carboxylic acid into the more reactive chlorodifluoroacetyl chloride. nih.gov The reaction is typically performed by slowly adding thionyl chloride to a solution of this compound, often in a solvent like dry N,N-dimethylformamide (DMF). nih.gov Heating the solution facilitates the reaction, producing the gaseous acid chloride, which can be collected via condensation. nih.gov This acid chloride is a versatile intermediate for creating various derivatives, such as amides, by subsequent reaction with nucleophiles like amines. nih.gov For instance, reacting the formed chlorodifluoroacetyl chloride with diethylamine (B46881) yields 2-chloro-N,N-diethyl-2,2-difluoroacetamide. nih.gov
Table 1: Synthesis of Chlorodifluoroacetyl Chloride and a Subsequent Derivative
| Step | Reactants | Reagent/Solvent | Conditions | Product |
|---|---|---|---|---|
| 1 | This compound | Thionyl chloride, dry DMF | Slow addition, heat to 50 °C | Chlorodifluoroacetyl chloride |
| 2 | Chlorodifluoroacetyl chloride | Diethylamine, dry diethyl ether | 0 °C | 2-chloro-N,N-diethyl-2,2-difluoroacetamide |
Data derived from a chemo-enzymatic synthesis study. nih.gov
This compound itself can be formed in the environment through the atmospheric degradation of certain hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs), such as HCFC-142b and CFC-113. In the laboratory and for industrial production, more direct synthetic routes are employed. Esters of chlorofluoroacetic acid can be synthesized by treating ethers of the type CHC1FCF₂OR with concentrated sulfuric acid. acs.org These ether precursors are readily available from the reaction of CF₂=CFC1 with alcohols, providing a convenient pathway to chlorofluoroacetic acid esters. acs.org
Furthermore, photoredox catalysis has emerged as a modern technique for generating fluorinated radicals from sources like chlorodifluoroacetic anhydride (B1165640) (CDFAA) for use in synthesis. acs.org Recent studies have also focused on using this compound directly in solvent-controlled difunctionalization of alkenes to produce valuable compounds like γ-lactones, γ-lactams, and α,α-difluoroesters. rsc.org This method involves the photocatalytic reductive cleavage of the C-Cl bond to generate an α-carboxyl alkyl radical, which then reacts with an alkene. rsc.org
Chlorodifluoroacetic anhydride, [CF₂ClC(O)]₂O, is a highly reactive derivative of CDFA and a key starting material for various synthetic transformations. It can be prepared from this compound by dehydration, for example, using phosphorus pentoxide. acs.org The anhydride is used in Reformatsky-type reactions, offering an alternative to the more expensive bromodifluoroacetic acid derivatives. researchgate.netresearchgate.net For example, it can react with n-butyl vinyl ether. researchgate.net It also serves as a precursor for synthesizing other derivatives, such as chlorodifluorothioacetic acid, through reaction with hydrogen sulfide. researchgate.net
The selective removal of the chlorine atom from this compound via hydrogenation is a key process for producing difluoroacetic acid. This hydrogenation/dehalogenation can be achieved under various conditions. One established method involves hydrogenation in a basic medium using a Raney nickel catalyst. google.comgoogle.comgoogleapis.com Another approach is a gas-phase process conducted at elevated temperatures (120°C to 250°C) in the presence of a catalyst based on palladium, platinum, and/or nickel, which may be supported on materials like alumina. google.com
Table 2: Conditions for Hydrogenation of this compound
| Method | Catalyst | Medium/Phase | Temperature | Product |
|---|---|---|---|---|
| Dehalogenation | Raney Nickel | Basic Medium | Not specified | Difluoroacetic acid |
| Gas-Phase Hydrogenation | Palladium/Platinum and/or Nickel (supported or metal) | Gas Phase | 120 - 250 °C | Difluoroacetic acid |
Information sourced from patents describing the preparation of difluoroacetic acid. google.comgoogle.comgoogleapis.com
Preparation from Chlorodifluoroacetic Anhydride
Synthesis of Novel this compound Derivatives
Research continues to expand the family of CDFA derivatives, leading to novel compounds with unique properties and potential applications.
A notable derivative is chlorodifluorothioacetic acid, CF₂ClC(O)SH. This thiocarboxylic acid has been synthesized by reacting either chlorodifluoroacetic anhydride or chlorodifluoroacetyl chloride with hydrogen sulfide. researchgate.net The pure compound has been isolated and thoroughly characterized using various spectroscopic techniques. researchgate.net Studies combining vibrational spectroscopy and quantum chemical calculations have determined its conformational properties in the gas phase, revealing that the most stable form has a gauche orientation of the ClC-C=O moiety. researchgate.net X-ray diffraction analysis of a single crystal confirmed that the molecules exclusively adopt this gauche-syn conformation in the solid state, where they form cyclic dimers through hydrogen bonds. researchgate.net
Table 3: Physicochemical and Structural Data for Chlorodifluorothioacetic Acid
| Property | Value |
|---|---|
| Chemical Formula | CF₂ClC(O)SH |
| Melting Point | -83(2) °C |
| Boiling Point (extrapolated) | 66(1) °C |
| Most Stable Conformation | gauche-syn |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Data from the synthesis and characterization of Chlorodifluorothioacetic Acid. researchgate.net
Synthesis of [chloro(difluoro)acetyl]phosphoramidic acid dichloride
The synthesis of [chloro(difluoro)acetyl]phosphoramidic acid dichloride has been reported, and the compound has been characterized using various spectroscopic techniques, including FTIR, Raman, and mass spectrometry. researchgate.netacs.org Theoretical calculations using both ab initio and density functional theory (DFT) methods have been employed to analyze the vibrational spectra and predict the dimeric structure of the compound with Ci symmetry. researchgate.net In this predicted structure, the carbonyl (C=O) double bond is in an anti-position relative to the phosphoryl (P=O) double bond. researchgate.net
Synthesis of Chlorodifluoroacetyl Azide (B81097)
Chlorodifluoroacetyl azide (ClF2CC(O)N3) has been successfully synthesized and characterized through various spectroscopic methods, including IR (gas, Ar matrix), Raman (liquid), UV-vis (gas), and 19F and 13C NMR spectroscopy. researchgate.netacs.orgnih.govacs.org Vibrational spectra analysis indicates the presence of a single conformer, identified as gauche-syn, where the Cl-C bond and the Nα═Nβ bond are gauche and syn relative to the C═O bond, respectively. researchgate.netacs.orgacs.org
The decomposition of chlorodifluoroacetyl azide through both photolysis and thermolysis has been studied using matrix isolation techniques. researchgate.netacs.orgnih.gov In both decomposition pathways, a new isocyanate species, ClF2CNCO, is formed and has been characterized by matrix IR spectroscopy. researchgate.netacs.orgnih.gov Theoretical investigations into the conformational properties and the Curtius rearrangement pathways of this carbonyl azide suggest that the global minimum gauche-syn conformer preferentially undergoes a concerted decomposition rather than a stepwise mechanism. researchgate.netacs.orgacs.org Further theoretical studies using the MS-CASPT2//CASSCF method combined with density functional theory (DFT) have provided a more detailed mechanism for the photo-induced Curtius rearrangement. rsc.org These calculations suggest that the reaction proceeds in a stepwise manner through a nitrene intermediate. rsc.org
Formation of Difluoromethylene-Functionalized Compounds from CDFA
This compound serves as a precursor for the generation of the difluorocarbene (:CF2), a key intermediate for the synthesis of difluoromethylene-functionalized compounds. beilstein-journals.org The sodium salt of this compound (ClCF2COONa) is a commonly used reagent for difluorocyclopropanation reactions. beilstein-journals.org For instance, the reaction of sodium chlorodifluoroacetate with an alkene in a high-boiling solvent like diglyme (B29089) or triglyme (B29127) at elevated temperatures yields the corresponding gem-difluorocyclopropane. beilstein-journals.org
Another important application of CDFA is in the formation of β,β-difluorostyrenes. orgsyn.org This reaction involves the in situ generation of a phosphonium (B103445) ylide from the reaction of triphenylphosphine (B44618) and sodium chlorodifluoroacetate, which then reacts with an aldehyde to produce the difluoroalkene. orgsyn.org
Table 1: Examples of Difluoromethylene-Functionalized Compounds from CDFA
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Benzaldehyde | Triphenylphosphine, Sodium chlorodifluoroacetate | β,β-Difluorostyrene | 67-79 | orgsyn.org |
| p-Fluorobenzaldehyde | Triphenylphosphine, Sodium chlorodifluoroacetate | p-Fluoro-β,β-difluorostyrene | 65 | orgsyn.org |
| p-Methoxybenzaldehyde | Triphenylphosphine, Sodium chlorodifluoroacetate | p-Methoxy-β,β-difluorostyrene | 60 | orgsyn.org |
| Heptanal | Triphenylphosphine, Sodium chlorodifluoroacetate | 1,1-Difluoro-1-nonene | 43-51 | orgsyn.org |
| Furfural | Triphenylphosphine, Sodium chlorodifluoroacetate | 2-(2,2-Difluorovinyl)furan | 75 | orgsyn.org |
Divergent Functionalization of Alkenes Utilizing CDFA for γ-Lactones, γ-Lactams, and α,α-Difluoroesters
A significant advancement in the use of CDFA is the development of a solvent-controlled, divergent functionalization of alkenes to synthesize γ-lactones, γ-lactams, and α,α-difluoroesters. rsc.orgacs.orgresearchgate.netnih.govnih.gov This methodology utilizes visible-light-mediated photoredox catalysis to activate CDFA and other α-halo carboxylic acids. rsc.orgacs.orgresearchgate.netnih.govnih.gov The key to this divergent synthesis is the generation of an α-carboxyl alkyl radical, which acts as a bifunctional intermediate. rsc.orgresearchgate.netnih.gov The reaction outcome is controlled by the choice of solvent, which dictates the subsequent bond-forming events (C-O, C-N, or C-H) on the Giese-type adduct. rsc.orgacs.orgresearchgate.net This approach is highly efficient, scalable, and demonstrates broad functional group tolerance, making it a versatile tool for the synthesis of structurally diverse fluorinated compounds. rsc.orgacs.orgnih.gov The utility of this method has been demonstrated in the synthesis of natural products such as (±)-boivinianin A and its fluorinated analog, as well as eupomatilone-6. rsc.orgresearchgate.net
Table 2: Divergent Functionalization of Alkenes with CDFA
| Alkene Substrate | Reaction Conditions | Product Type | Reference |
| Styrene (B11656) | Photocatalyst, CDFA, specific solvent | γ-Lactone | rsc.orgacs.org |
| Indene | Photocatalyst, CDFA, specific solvent | γ-Lactam | acs.org |
| Various Alkenes | Photocatalyst, CDFA, specific solvent | α,α-Difluoroester | rsc.orgacs.orgresearchgate.net |
Hydrochlorofluoromethylation of Unactivated Alkenes with Chlorofluoroacetic Acid
An operationally simple method for the hydrochlorofluoromethylation of unactivated alkenes has been developed using chlorofluoroacetic acid under visible light activation. researchgate.netox.ac.ukorcid.orgacs.org This procedure utilizes commercially available and inexpensive chlorofluoroacetic acid in combination with phenyliodine(III) diacetate to generate the chlorofluoromethyl radical. researchgate.net This radical then adds to the unactivated alkene, leading to the formation of the hydrochlorofluoromethylated product. researchgate.net
Mechanistic Investigations in CDFA Synthesis
Photocatalytic Reductive Cleavage of C-X Bond in α-Halo Carboxylic Acids
The mechanism of the divergent functionalization of alkenes using CDFA and other α-halo carboxylic acids involves the photocatalytic reductive cleavage of the C-X (where X is a halogen) bond. rsc.orgresearchgate.netnih.govnih.gov Under visible light irradiation, an excited-state photocatalyst reduces the α-halo carboxylic acid via a single electron transfer (SET) process. rsc.org This leads to the mesolytic cleavage of the C-X bond, generating an electrophilic α-carboxyl radical. rsc.org This radical species is a key bifunctional intermediate that adds to an alkene. rsc.orgresearchgate.net The subsequent reaction pathway of the resulting radical adduct is determined by the solvent and reaction conditions, leading to the formation of either a C-O, C-N, or C-H bond through single electron transfer (SET) or hydrogen atom transfer (HAT) events. rsc.orgresearchgate.netnih.govnih.gov
Role of Intermediates in Reaction Pathways
The synthetic utility of this compound and its derivatives is largely defined by the diverse reactive intermediates that can be generated from them. These intermediates dictate the subsequent reaction pathways and the structure of the final products.
A significant breakthrough has been the generation of the gem-difluoro α-carboxy alkyl radical (•CF2CO2H) through visible-light-mediated photoredox catalysis directly from this compound (CDFA). rsc.orgacs.org This bifunctional intermediate can react with alkenes, leading to divergent synthetic pathways for various heterocyclic compounds. rsc.org The reactivity of this radical is notable, with calculations showing it to be more reactive toward styrene than its •CH2CO2H or •CHFCO2H analogs. acs.org
Another key intermediate is the chlorodifluoromethyl radical (•CF2Cl) . This electrophilic radical is typically generated via the decarboxylation of intermediates derived from chlorodifluoroacetic anhydride (CDFAA). acs.orgnih.gov Its electrophilic nature makes it a valuable tool for preparing electron-rich difluoromethylated (hetero)arenes, which are otherwise challenging to synthesize. nih.gov
The thermal decomposition of sodium chlorodifluoroacetate, a salt derived from CDFA, proceeds through a different type of intermediate. wikipedia.org This process involves decarboxylation to form the chlorodifluoromethyl carbanion (ClF2C⁻) , which subsequently eliminates a chloride ion to generate difluorocarbene (:CF2) . wikipedia.orgbeilstein-journals.org Difluorocarbene is a highly reactive species widely used in difluorocyclopropanation reactions. beilstein-journals.org
In the synthesis of chlorodifluoroketones from CDFA derivatives, stable crystalline hemiacetal intermediates have been identified. These are formed when α-fluorocarboxylic acid amides react with organometallic reagents and can be hydrolyzed to yield the desired ketones in good yields. researchgate.net
Furthermore, single-electron reduction of CDFA derivatives can produce radical anion intermediates . acs.orgchinesechemsoc.org These species are prone to fragmentation, such as through mesolytic cleavage of the C-Cl bond, to generate other reactive radicals and a chloride ion, initiating radical-ionic crossover mechanisms. acs.orgchinesechemsoc.org
Radical Chlorodifluoromethylation Mechanisms
Radical-based transformations have become a cornerstone for the functionalization of organic molecules with chlorodifluoromethyl groups. These mechanisms often rely on photoredox catalysis to generate the key radical species under mild conditions.
One prominent mechanism involves the photocatalytic activation of chlorodifluoroacetic anhydride (CDFAA). Under visible light irradiation, a photocatalyst, such as Ru(bpy)3Cl2, facilitates the generation of the electrophilic chlorodifluoromethyl radical (•CF2Cl) . nih.gov This radical then undergoes addition to electron-rich (hetero)arenes, demonstrating high regioselectivity and functional group tolerance. nih.gov
A more recent and atom-economical approach directly utilizes this compound (CDFA). acs.org In this mechanism, a photocatalyst like an iridium complex absorbs visible light and, in its excited state, reduces CDFA via a single-electron transfer (SET) event. rsc.orgacs.org This forms a radical anion that undergoes mesolytic cleavage of the C-Cl bond to yield the gem-difluoro α-carboxy alkyl radical (•CF2CO2H) . acs.org This radical adds to an olefin to form a new alkyl radical intermediate. The fate of this intermediate is controlled by the reaction conditions. For instance, subsequent oxidation by the photocatalyst generates a carbocation, which can then be trapped by solvents or intramolecular nucleophiles to form γ-lactones or γ-lactams. rsc.orgacs.org
A related pathway is the radical-polar crossover mechanism . Here, the initial radical addition to an alkene forms a nucleophilic carbon radical. chinesechemsoc.org This radical is then oxidized by the photocatalyst (e.g., an Ir(IV) complex) to a carbocation. This step regenerates the ground-state photocatalyst. Finally, a nucleophile, such as the chloride anion released in the initial fragmentation, traps the carbocation to yield the final product. chinesechemsoc.org This process showcases a redox-neutral catalytic cycle.
Impact of Catalysts and Reagents on Reaction Efficiency
The choice of catalysts and reagents is critical in directing the reaction pathways of this compound and its derivatives, significantly influencing reaction efficiency, selectivity, and product distribution.
Photocatalysts are central to modern radical-based syntheses. Iridium- and ruthenium-based photosensitizers are widely used due to their ability to initiate single-electron transfer (SET) processes under mild visible-light irradiation. rsc.orgnih.govorganic-chemistry.org For example, fac-[Ir(ppy)3] and its derivatives are highly effective in activating CDFA and CDFAA to generate radical intermediates for additions to alkenes and arenes. nih.govmdpi.com The efficiency of these catalysts lies in their favorable redox potentials in the excited state, which allows for the reduction of the C-Cl bond in the substrate. acs.org
In non-radical transformations, other types of catalysts are employed. Hydrogenation catalysts such as Raney nickel, palladium, or platinum are used for the dehalogenation of this compound to produce difluoroacetic acid. google.com The reaction can be performed in a basic medium or in the gas phase at elevated temperatures. google.com
For esterification reactions, onium salts , particularly pyridinium (B92312) salts, have been shown to be effective catalysts for the reaction between chlorodifluoroacetyl chloride and alcohols. google.com This method offers a technically simple and energy-saving route to the corresponding esters. google.com
Specific reagents are also crucial for certain transformations. In the generation of difluorocarbene from sodium chlorodifluoroacetate, triphenylphosphine is often used. It is proposed to form a Wittig-like intermediate, (C6H5)3P=CF2, which can then react with aldehydes. wikipedia.orgorgsyn.org This reagent combination provides a pathway to 1,1-difluoro-2-phenylethylene and related compounds. orgsyn.org
The following table summarizes the impact of various catalysts and reagents on reactions involving CDFA and its derivatives.
| Catalyst/Reagent | Reaction Type | Role & Impact on Efficiency |
| Iridium Photocatalysts (e.g., fac-[Ir(ppy)3]) | Radical Addition | Initiates SET to activate C-Cl bond in CDFA/CDFAA under visible light; enables divergent synthesis of lactones, lactams, etc. rsc.orgacs.org |
| Ruthenium Photocatalysts (e.g., Ru(bpy)3Cl2) | Radical Chlorodifluoromethylation | Efficiently generates •CF2Cl radical from CDFAA for addition to (hetero)arenes. nih.gov |
| Raney Nickel | Hydrogenation/Dehalogenation | Catalyzes the removal of chlorine from CDFA to form difluoroacetic acid in a basic medium. google.com |
| Palladium/Platinum | Hydrogenation/Dehalogenation | Effective for the gas-phase hydrogenation of CDFA at elevated temperatures (120-250°C). google.com |
| Onium Salts (e.g., Pyridinium salts) | Esterification | Catalyzes the reaction of CDFA-Cl with alcohols, allowing for phase separation and simple product isolation. google.com |
| Triphenylphosphine | Difluorocarbene Generation/Wittig-like Reaction | Reacts with sodium chlorodifluoroacetate to generate a phosphonium ylide for the synthesis of gem-difluoroolefins from aldehydes. wikipedia.orgorgsyn.org |
Emerging Synthetic Strategies and Future Directions in CDFA Derivatives
The field of fluorination chemistry is rapidly evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods for synthesizing CDFA derivatives and other fluorinated compounds.
Divergent synthesis enabled by photoredox catalysis represents a major advance. By simply changing the solvent system or additives, chemists can steer the reaction of a single set of starting materials (e.g., CDFA and an alkene) toward different classes of valuable products, such as γ-lactones, γ-lactams, or α,α-difluoroesters. rsc.orgacs.org This strategy not only improves synthetic efficiency but also expands the accessible chemical space for drug discovery and material science. acs.org
The application of these new methods to the late-stage functionalization of complex molecules is a promising future direction. rsc.org The ability to introduce a chlorodifluoromethyl group or a related fluorinated motif into a nearly finished pharmaceutical or natural product allows for the rapid generation of analogs for structure-activity relationship studies. rsc.org
Looking forward, there is a growing interest in developing more sustainable fluorination methods . This includes research into electrochemical fluorination, which could provide a milder and more environmentally friendly alternative to traditional methods that often use hazardous reagents. numberanalytics.com As the demand for sophisticated fluorinated compounds in the pharmaceutical and agrochemical sectors continues to grow, innovation in the synthesis of CDFA derivatives will remain a critical area of research, driving the creation of more economical and powerful synthetic tools. chemimpex.comgithub.com
Sophisticated Analytical Techniques for Characterization and Quantification of Chlorodifluoroacetic Acid
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of chlorodifluoroacetic acid.
NMR spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. Specific nuclei, such as ¹H, ¹³C, and ¹⁹F, provide distinct signals that correspond to their chemical environment within the molecule.
¹⁹F NMR: This is a particularly useful technique for identifying and quantifying fluorine-containing compounds. In the analysis of this compound, ¹⁹F NMR is employed for the validation of its presence in environmental samples. colab.ws For the lithium salt of this compound, the ¹⁹F NMR spectrum shows a signal in the range of -70 to -90 ppm. Yields of reactions involving this compound derivatives can be determined using ¹⁹F NMR spectroscopy with an internal standard like PhCF₃. cas.cn
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms. libretexts.org For carboxylic acids and their derivatives, the carboxyl carbon typically resonates in the range of 165-190 ppm. oregonstate.edu The carbon atom bonded to the fluorine and chlorine atoms in this compound will exhibit a characteristic shift in the ¹³C NMR spectrum. researchgate.netguidechem.com
¹H NMR: While this compound itself does not have non-acidic protons, ¹H NMR is crucial for characterizing its esters and other derivatives. For instance, in methyl chlorodifluoroacetate, the methyl protons would produce a signal in the ¹H NMR spectrum. nih.gov
A study on the reorientation of CClF₂ groups in N(CH₃)₄H(ClF₂CCOO)₂ utilized both chlorine (³⁵Cl) NQR and fluorine (¹⁹F) NMR spin-lattice relaxation measurements. sigmaaldrich.com
Table 1: Predicted and Experimental NMR Data for this compound and its Derivatives
| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Source |
|---|---|---|---|---|
| ¹⁹F | Lithium chlorodifluoroacetate | - | -70 to -90 | |
| ¹³C | This compound | CDCl₃ | Value not specified | guidechem.com |
| ¹³C | Carboxylic acid group | General | 165-190 | oregonstate.edu |
| ¹H | Methyl chlorodifluoroacetate | - | Not specified | nih.gov |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to characterize this compound and its derivatives by identifying the vibrations of specific bonds. researchgate.net The IR spectrum of gaseous chlorodifluoroacetylsulfenyl chloride, a derivative of this compound, has been studied to investigate its conformational properties. colab.ws The vapor of trifluoroacetic acid, a related compound, has been shown to consist of both monomeric and dimeric forms at room temperature, which can be distinguished by their IR spectra. researchgate.net For the sodium salt of this compound, the infrared spectrum is used to confirm its identity. thermofisher.comthermofisher.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The technique has been used to characterize chlorodifluoroacetylsulfenyl chloride and chlorodifluorothioacetic acid. colab.wsresearchgate.net The Raman spectrum of methyl chlorodifluoroacetate has been recorded using a FT-Raman spectrometer. nih.gov
The combination of gas-phase infrared and liquid Raman spectroscopy, supported by quantum chemical calculations, has been used to investigate the conformational properties of chlorodifluoroacetylsulfenyl chloride. colab.ws
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
Synchrotron radiation has been utilized to measure the absolute vacuum ultraviolet (VUV) photoabsorption cross-sections of this compound in the energy range of 4.5–10.8 eV. kent.ac.ukau.dkdntb.gov.ua These experimental data are often interpreted with the aid of theoretical calculations, such as time-dependent density functional theory (TD-DFT), to assign the observed electronic transitions to valence, mixed valence-Rydberg, and Rydberg states. kent.ac.ukresearchgate.net The UV absorption spectra of related compounds, such as CCl₃CHO, CCl₂FCHO, and CClF₂CHO, exhibit characteristic absorptions due to the n → π* transition of the carbonyl group. colab.ws The photoabsorption spectrum of this compound is noted to be broad and structureless, without discernible vibronic features. kent.ac.uk
Photoelectron spectroscopy (PES) measures the ionization energies of molecules, providing information about the energies of molecular orbitals.
While direct PES data for this compound was not extensively detailed in the provided results, the study of related compounds offers valuable context. For instance, the He(I) and He(II) photoelectron spectra of acetic and trifluoroacetic acids have been compared to clarify the assignments of their p-based ionization potentials. researchgate.net The threshold photoelectron spectra (TPES) have been measured for trifluoroacetic acid, which aids in understanding its dissociation behavior upon ionization. acs.org Theoretical calculations can be used to determine the vertical ionization energies of this compound. kent.ac.uk
Ultraviolet-Visible (UV-Vis) Photoabsorption Spectroscopy
Chromatographic and Mass Spectrometric Techniques
Chromatographic methods coupled with mass spectrometry are the cornerstone for the separation, identification, and quantification of this compound, especially at trace levels in complex matrices.
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is required to convert it into a more volatile form suitable for GC analysis.
Derivatization reactions typically involve converting the carboxylic acid group into an ester or an amide. For instance, this compound can be derivatized with 2,4-difluoroaniline (B146603) to produce the corresponding anilide, which can then be quantified by GC-MS using a mass selective detector in the selected ion monitoring (SIM) mode. colab.ws Another approach involves derivatization with diphenyldiazomethane, with quantification targeting the ion at m/z 296. Chlorodifluoroacetic anhydride (B1165640) is also used as a derivatizing agent for amines and other compounds prior to GC-MS analysis. sigmaaldrich.comsigmaaldrich.comca.govoup.com The use of derivatization not only improves volatility but can also enhance sensitivity and chromatographic separation. oup.com
GC-MS methods have been successfully applied to detect and quantify this compound in environmental samples like rain and snow, with concentrations found to range from <7.1 to 170 ng L⁻¹. colab.ws
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of a wide array of environmental contaminants, including halogenated acetic acids like CDFA. This powerful combination allows for the separation of complex mixtures by liquid chromatography followed by highly sensitive and selective detection by mass spectrometry.
For the analysis of CDFA and other haloacetic acids, LC-MS is frequently employed due to its ability to handle water-soluble, non-volatile compounds that are not easily analyzed by gas chromatography without derivatization. colab.wsthermofisher.com In a typical LC-MS setup for CDFA analysis, a liquid chromatograph separates the components of a sample mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for the identification and quantification of CDFA, even at trace levels. thermofisher.com
Research has demonstrated the use of electrospray ionization (ESI) as a common interface between the LC and the MS for the analysis of haloacetic acids. colab.ws The choice of mobile phase modifiers is crucial in LC-MS analysis as they affect both chromatographic separation and mass spectrometric sensitivity. waters.com For instance, studies have explored the use of various fluorinated acetic acids as mobile phase additives to suppress the formation of metal ion adducts in positive ion mode ESI-LC-MS, thereby enhancing the signal of the protonated molecule and improving sensitivity. semanticscholar.org Although difluoroacetic acid has been studied as a mobile phase modifier, specific applications detailing its use for the analysis of this compound are less common. waters.com
The versatility of LC-MS allows for both targeted analysis, where the instrument is set to look for specific known compounds like CDFA, and non-targeted screening to identify unknown contaminants. norden.org The development of multi-residue methods using LC-MS/MS (tandem mass spectrometry) enables the simultaneous quantification of numerous analytes in a single run, which is highly efficient for comprehensive environmental monitoring. nih.gov
| Parameter | Description | Relevance to CDFA Analysis |
| Chromatography | Separation of analytes in a liquid phase. | Separates CDFA from other compounds in a complex sample matrix. |
| Ionization Source | Generates ions from the analyte molecules. | Electrospray ionization (ESI) is commonly used for haloacetic acids. colab.ws |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Allows for the specific detection and identification of the CDFA molecule. |
| Detector | Counts the ions of a specific mass-to-charge ratio. | Provides quantitative data on the amount of CDFA present. |
Advanced Analytical Methodologies for Environmental Monitoring
The increasing concern over fluorinated compounds in the environment has driven the development of more advanced and comprehensive analytical techniques beyond standard LC-MS applications. These methodologies aim to provide a more complete picture of the presence and identity of compounds like CDFA and other per- and polyfluoroalkyl substances (PFAS).
To enhance the volatility and chromatographic properties of polar compounds like CDFA for analysis by gas chromatography-mass spectrometry (GC-MS), in-situ derivatization techniques are employed. This involves a chemical reaction to convert the analyte into a more suitable form for analysis.
For the determination of CDFA in precipitation samples, a routine quantitative analysis was performed using an in-situ derivatization technique. colab.wsacs.org This method involved the formation of the anilide derivative of CDFA, which was then analyzed by GC-MS. colab.wsacs.org Another approach involves the derivatization of fluoroacetic acids with methanol (B129727) to form their corresponding methyl esters, which are volatile and can be readily determined by headspace GC-MS. mdpi.com This derivatization is often performed after a sample concentration step, such as evaporation, to achieve lower detection limits. mdpi.com
For the validation of environmental CDFA measurements, strong anionic exchange (SAX) chromatography coupled with ¹⁹F nuclear magnetic resonance (NMR) spectroscopy offers a powerful and highly specific detection method. colab.wsacs.org
SAX chromatography is a type of ion-exchange chromatography that uses a positively charged stationary phase to separate negatively charged ions (anions), such as the carboxylate form of CDFA. bio-rad.comsigmaaldrich.com This technique is effective for concentrating fluoroacids from environmental water samples. nih.gov Following concentration on a SAX column, the analyte can be eluted and analyzed by ¹⁹F NMR. nih.govresearchgate.net
¹⁹F NMR is a particularly useful tool for identifying and quantifying fluorinated compounds because the ¹⁹F nucleus is 100% naturally abundant and has a high sensitivity. researchgate.net This method provides structural information and can distinguish between different fluorinated compounds based on their unique chemical shifts, offering unambiguous confirmation of the presence of CDFA. colab.wsacs.org Research has shown that this combined approach provided validation for CDFA detected in rain and snow samples. colab.wsacs.org
While targeted methods like LC-MS are excellent for quantifying known compounds, they miss the vast number of unknown or unmonitored PFAS. Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) analyses are aggregate methods designed to measure the total amount of fluorine in organic compounds within a sample, providing a more comprehensive measure of PFAS contamination. norden.orgeurofins.com
EOF refers to the fraction of organic fluorine that can be extracted from a sample using a solvent. norden.orgri.se The sample is typically extracted with a solvent like methanol, and the extract is then analyzed for its fluorine content, often by combustion ion chromatography (CIC). ri.se This method, however, may not efficiently capture polymeric PFAS. ri.se
TOF analysis aims to measure all organic fluorine, including precursors and other compounds not captured by targeted analyses. acs.org These methods often serve as a screening tool; if high levels of TOF are detected, further targeted or non-targeted analysis can be performed to identify the specific PFAS present. eurofins.com In human serum studies, EOF has been used to assess the total burden of extractable organofluorine compounds over time. nih.gov
| Method | Principle | Information Provided |
| Total Organic Fluorine (TOF) | Measures the sum of all organic fluorine compounds. norden.org | Provides an overall indication of PFAS contamination, including unknown compounds. eurofins.comacs.org |
| Extractable Organic Fluorine (EOF) | Measures the portion of organic fluorine that can be extracted by a solvent. norden.orgri.se | Quantifies the non-polymeric and more mobile fraction of organofluorine compounds. ri.se |
Combustion Ion Chromatography (CIC) is a robust technique used to determine the total fluorine content in a sample. thermofisher.comqa-group.com This method involves the high-temperature combustion of the sample, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). acs.org The resulting HF gas is then captured in an absorption solution and analyzed as fluoride ions (F-) using ion chromatography. acs.orgqa-group.com
CIC is a powerful tool for screening samples for the presence of PFAS. thermofisher.com It can be used to measure not only total fluorine (TF) but also aggregate parameters like Adsorbable Organic Fluorine (AOF) and EOF after appropriate sample preparation steps. norden.orgqa-group.com The U.S. Environmental Protection Agency (EPA) has developed methods, such as EPA Method 1621, which utilize CIC for the detection of AOF in water as an indicator of PFAS contamination. thermofisher.comepa.gov The AOF method involves adsorbing organic fluorine compounds onto activated carbon, followed by combustion and analysis of the resulting fluoride by IC. thermofisher.com
This technique is valuable because it provides a measure of the total organofluorine content, complementing targeted analyses by indicating the presence of PFAS that are not on the target list. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the identification of known and unknown PFAS, including CDFA, due to its high mass accuracy and resolving power. norden.orgresearchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios, which is crucial for the confident identification of compounds in complex environmental matrices. researchgate.netkcl.ac.uk
HRMS, often coupled with liquid chromatography, enables suspect screening and non-targeted analysis. In suspect screening, the instrument searches for a list of potential compounds based on their accurate mass. In non-targeted analysis, the goal is to identify completely unknown compounds by interpreting their mass spectra and fragmentation patterns. The high mass accuracy (typically < 5 ppm) of HRMS instruments like the Orbitrap allows for the determination of the elemental composition of an unknown ion, which is a critical step in its identification. researchgate.net
The use of HRMS is particularly beneficial for small, polar molecules like haloacetic acids that may not produce many characteristic fragment ions in tandem mass spectrometry. nih.gov By providing highly accurate mass measurements, HRMS can help to avoid false-positive findings that may occur with lower-resolution instruments. nih.gov
Combustion Ion Chromatography (CIC) for Total Fluorine
Computational Chemistry and Spectroscopic Interpretation
Computational chemistry provides powerful tools for understanding the molecular properties and spectroscopic data of this compound (CDFA). Through the use of various quantum chemical methods, researchers can predict and interpret experimental findings, offering deep insights into the molecule's conformational landscape, vibrational modes, and electronic behavior.
Quantum Chemical Calculations (e.g., B3LYP, MP2, ab initio, DFT, TD-DFT) for Conformational Properties and Electronic Spectra
Quantum chemical calculations are instrumental in elucidating the conformational properties and electronic spectra of this compound. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly employed. researchgate.netacs.org These calculations help in understanding the molecule's geometry, conformational stability, and electronic transitions. researchgate.netkent.ac.uk
Studies have shown that this compound exists in different conformations. kent.ac.ukcolab.ws At room temperature, two conformers are present. In one, the chlorine atom is positioned out of the C=O plane, while in the other, the chlorine atom is rotated into the C-C=O plane. kent.ac.uk The gauche and syn orientations of the C-Cl bond relative to the C=O double bond have been identified, with the gauche-syn form being the most stable. researchgate.netcolab.ws The energy difference between the conformers is small, with the anti-syn form being about 1.0 kcal/mol higher in energy than the gauche-syn form. colab.ws
Time-dependent density functional theory (TD-DFT) is a key method for modeling the electronic spectra of CDFA. kent.ac.uk It is used to calculate vertical excitation energies and oscillator strengths, which are crucial for interpreting experimental photoabsorption data. kent.ac.ukaip.org These calculations have been used to assign electronic transitions observed in the vacuum ultraviolet (VUV) photoabsorption spectrum of CDFA, recorded using synchrotron radiation. kent.ac.uk The transitions are assigned to valence, mixed valence-Rydberg, and Rydberg states. kent.ac.ukresearchgate.net
Table 1: Calculated Dominant Vertical Excitation Energies and Oscillator Strengths for this compound Conformers
This table presents theoretical data on the electronic transitions of the two primary conformers of this compound, calculated using TD-DFT/B3LYP/aug-cc-pVQZ. The data includes the final orbital, the character of the transition, the calculated energy in electron volts (eV), and the oscillator strength (f-value).
| Conformer | Final Orbital | Transition Character | Calculated Energy (eV) | Oscillator Strength (f) |
| Conformer 1 | 12a' | n(O) -> σ(C-O) | 7.03 | 0.084 |
| 13a' | n(O) -> 3s | 7.78 | 0.038 | |
| 14a' | n(Cl) -> σ(C-Cl) | 8.42 | 0.051 | |
| 15a' | n(O) -> 3p | 8.87 | 0.016 | |
| Conformer 2 | 11a'' | n(O) -> σ(C-O) | 7.12 | 0.081 |
| 12a'' | n(O) -> 3s | 7.85 | 0.035 | |
| 34a | n(Cl) -> σ(C-Cl) | 8.51 | 0.049 | |
| 35a | n(O) -> 3p | 8.93 | 0.015 |
Data sourced from theoretical calculations presented in scientific literature. kent.ac.uk
Theoretical Vibrational Spectra Assignment
Theoretical calculations are essential for the assignment of vibrational spectra (infrared and Raman) of this compound and its derivatives. researchgate.netconicet.gov.ar By computing the vibrational frequencies and their corresponding intensities using methods like B3LYP and MP2, a detailed assignment of the experimental bands can be achieved. researchgate.netsci-hub.st The calculated spectra for each stable conformer help to identify their presence in experimental conditions. researchgate.net
For instance, in the study of related molecules like chlorodifluoroacetylsulfenyl chloride, theoretical vibrational spectra were crucial for assigning the observed bands in the experimental FTIR and FT-Raman spectra. colab.ws The potential energy distribution (PED) analysis, often performed with programs like VEDA, helps in characterizing the nature of the normal vibrational modes. researchgate.net This detailed assignment is supported by comparing the results with experimental data for similar molecules. researchgate.net
Modeling of Photoabsorption Data and Electronic Transitions
The modeling of photoabsorption data for this compound relies heavily on theoretical calculations. kent.ac.uk Synchrotron radiation has been used to obtain the absolute vacuum ultraviolet (VUV) photoabsorption cross-sections of CDFA in the energy range of 4.5–10.8 eV. kent.ac.uk To interpret this data, TD-DFT calculations are performed to model the electronic transitions. kent.ac.uk
These calculations provide detailed information about the nature of the excited electronic states, which are assigned as valence, mixed valence-Rydberg, and Rydberg transitions. kent.ac.uk The photoabsorption spectrum of CDFA is characterized by broad and structureless electronic transitions, which makes the theoretical modeling even more critical for a comprehensive assignment. kent.ac.uk Unlike some other molecules, the CDFA spectrum does not show discernible vibronic features. kent.ac.uk
The theoretical models also help in determining key parameters like vertical ionization energies. kent.ac.uk For the two conformers of CDFA, these have been calculated to be 11.60 eV and 11.72 eV, respectively. kent.ac.uk This information is vital for understanding the molecule's behavior upon interaction with UV radiation and its subsequent photochemistry. kent.ac.uk
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chlorodifluoroacetylsulfenyl chloride |
Environmental Fate, Ecotoxicology, and Remediation Research of Chlorodifluoroacetic Acid
Environmental Occurrence and Sources
Chlorodifluoroacetic acid (CDFA) is a haloacetic acid that has been identified in various environmental compartments. oup.comnih.gov Its presence is primarily attributed to anthropogenic activities, including the atmospheric degradation of certain manufactured chemicals and industrial processes. colab.wsnih.gov
CDFA has been detected in aquatic systems, specifically in rain and snow. colab.wsacs.org A study conducted in Canada found CDFA in rain and snow samples from various regions, with concentrations ranging from less than 7.1 to 170 nanograms per liter (ng/L). colab.wsacs.org This research also observed a seasonal trend in CDFA concentrations in rain samples, with peaks in the late summer and a decrease in the fall. colab.wsacs.org The presence of CDFA in precipitation indicates its atmospheric origin and subsequent deposition into terrestrial and aquatic environments. colab.wsacs.org
Table 1: Reported Concentrations of this compound in Precipitation
| Location | Sample Type | Concentration Range (ng/L) |
|---|---|---|
| Various regions, Canada | Rain and Snow | <7.1 to 170 |
| Southern Ontario, Canada | Rainwater | <7.1 to 39 |
Data sourced from multiple environmental studies. colab.wsacs.orgoup.com
A significant source of environmental CDFA is the atmospheric degradation of certain refrigerants. nih.govcolab.wssigmaaldrich.com Research has identified 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) and 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) as primary precursors. oup.comnih.govdntb.gov.uascite.aidntb.gov.ua It is postulated that CDFA is a degradation product of CFC-113 and, to a lesser extent, HCFC-142b. colab.wsresearchgate.net The atmospheric oxidation of these compounds, often initiated by hydroxyl (OH) radicals, leads to the formation of intermediates that ultimately break down into CDFA.
The thermal decomposition of fluoropolymers has been identified as another potential source of CDFA. nih.govturi.org Studies have shown that heating fluorinated polymers, such as those used in non-stick coatings and other industrial applications, can produce CDFA either directly or through the formation of intermediate products that later degrade into CDFA in the atmosphere. nih.govcswab.orgnilu.com This suggests that industrial and consumer high-temperature applications involving fluoropolymers could contribute to the environmental load of CDFA. nih.govturi.org For instance, the thermolysis of commercial polymers like Teflon and Kel-F can yield chlorodifluoroacetate. nih.govturi.org
CDFA is classified as a haloacetic acid (HAA), a group of environmental contaminants known for their presence in various aquatic ecosystems. oup.comcolab.wsresearchgate.netnih.gov HAAs are generally water-soluble and can be found in snow, ice, fog, rain, and both seawater and freshwater. researchgate.net Due to their properties, aquatic environments are considered a primary sink for these compounds. researchgate.net Like other HAAs, CDFA is recognized for its potential persistence in the environment. oup.comcolab.ws
Potential Production from Thermal Decomposition of Fluoropolymers
Environmental Persistence and Degradation Pathways
Research indicates that this compound is highly stable in aquatic environments with minimal to no degradation observed. oup.comnih.gov One study conducted in aquatic microcosms found that CDFA concentrations remained constant over a 241-day investigation period, suggesting it undergoes little, if any, biotic or abiotic degradation in these systems. oup.comnih.govoup.com This high persistence is a notable characteristic, similar to that of trifluoroacetic acid (TFA), another highly stable HAA. colab.wsoup.com The resistance to degradation implies that CDFA can accumulate in aquatic environments as long as there are sources introducing it. oup.comcolab.ws While some studies have explored the photodegradation of HAAs in the presence of a photocatalyst like titanium dioxide, suggesting a potential degradation pathway, under normal environmental conditions, CDFA's stability prevails. nih.gov A study on the thermal degradation of various haloacetic acids in water also highlighted the stability of fluorinated compounds, with half-lives extrapolated to 15°C being significantly long. academicjournals.org
Recalcitrance to Biotic and Abiotic Degradation
This compound (CDFA) is characterized by its significant resistance to environmental degradation processes. researchgate.net Studies have demonstrated that CDFA is recalcitrant to both biotic and abiotic degradation pathways. colab.wsacs.org In controlled aquatic ecosystem studies, known as microcosms, the concentration of CDFA remained constant in the water column over a 241-day investigation period. oup.com This stability indicates that the compound undergoes little to no degradation in aquatic systems. oup.com Its persistence is a key feature of its environmental fate, suggesting it can accumulate in the aquatic environment. researchgate.netcolab.wsacs.org This resistance to breakdown is unlike that of some other haloacetic acids, such as dichloroacetic acid, which can be metabolized by aquatic microorganisms.
Comparison of Degradation with Other Haloacetic Acids
The degradation behavior of this compound (CDFA) contrasts with that of other haloacetic acids (HAAs). Degradation studies reveal that CDFA is notably more resistant to biotic and abiotic degradation when compared to dichloroacetic acid (DCA). researchgate.netcolab.wsacs.org While DCA is susceptible to microbial degradation, CDFA remains stable in aquatic environments for extended durations.
Photolytic Degradation Studies and Atmospheric Lifetimes
This compound is primarily formed in the atmosphere through the degradation of certain chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). oup.comnih.govdntb.gov.ua It is considered a potential degradation product of CFC-113 and, to a lesser degree, HCFC-142b. colab.wsacs.org
While persistent in aquatic systems, CDFA can be degraded under specific conditions. Studies on the photodegradation of HAAs in the presence of a titanium dioxide photocatalyst have shown that this process can be an effective degradation pathway. nih.gov In these experiments, this compound was found to degrade with a calculated half-life of 42 days when extrapolated to a temperature of 15°C. nih.gov This suggests that photocatalysis in natural waters could contribute to its breakdown. nih.gov
The table below summarizes the photodegradation half-lives of various haloacetic acids in the presence of a titanium dioxide photocatalyst at 15°C. nih.gov
| Haloacetic Acid | Type | Half-life (days) |
| Trichloroacetic acid | Chloro-HAA | 6 |
| Dichloroacetic acid | Chloro-HAA | 10 |
| Monochloroacetic acid | Chloro-HAA | 42 |
| This compound | Mixed HAA | 42 |
| Tribromoacetic acid | Bromo-HAA | 8 |
| Dibromoacetic acid | Bromo-HAA | 14 |
| Monobromoacetic acid | Bromo-HAA | 83 |
| Bromochloroacetic acid | Mixed HAA | 18 |
Ecotoxicological Assessments
Phytotoxicity Studies on Aquatic Macrophytes (e.g., Lemna gibba, Myriophyllum spicatum, Myriophyllum sibiricum)
The potential phytotoxicity of this compound (CDFA) has been investigated in several species of aquatic macrophytes. In a significant study using 12,000-liter model aquatic ecosystems (microcosms), the effects of CDFA on Myriophyllum spicatum (Eurasian watermilfoil), Myriophyllum sibiricum (Northern watermilfoil), and Lemna gibba (swollen duckweed) were assessed. oup.comnih.gov The microcosms were treated with single doses of neutralized CDFA at concentrations of 0.5, 1, 5, and 20 mg/L. oup.comnih.govdntb.gov.ua
Summary of Microcosm Study on CDFA Phytotoxicity
| Parameter | Details |
| Test Organisms | Lemna gibba, Myriophyllum spicatum, Myriophyllum sibiricum |
| Exposure System | 12,000-L aquatic microcosms |
| CDFA Concentrations | 0.5, 1, 5, and 20 mg/L (single dose) |
| Exposure Duration | 42 days for Myriophyllum spp., 14 days for Lemna gibba |
| Endpoints Measured | Somatic (length, mass, root growth, node/frond number) and biochemical (chlorophyll, carotenoids) |
| Key Finding | Few statistically significant differences from controls; no biologically relevant impacts observed. oup.com |
Assessment of Biological Impacts at Environmental Concentrations
The biological risk of this compound (CDFA) has been evaluated in the context of its measured environmental concentrations. CDFA has been detected in rain and snow samples in Canada at concentrations ranging from less than 7.1 to 170 ng/L. colab.wsacs.org
Based on toxicity tests conducted with the aquatic macrophytes Myriophyllum sibiricum and Myriophyllum spicatum, research suggests that CDFA does not pose a risk of acute toxicity to these plants at its current environmental concentrations. colab.wsacs.org The microcosm studies, which tested concentrations many orders of magnitude higher than those found in precipitation, showed no biologically relevant negative effects. oup.com Therefore, it is concluded that CDFA is unlikely to pose a significant risk to these aquatic macrophytes under current environmental conditions. oup.com
Comparison of CDFA Toxicity with Other Per- and Polyfluoroalkyl Substances (PFAS) and HAAs
This compound (CDFA) shares properties with other haloacetic acids (HAAs), such as trifluoroacetic acid (TFA), another persistent atmospheric oxidation by-product of some CFC substitutes. oup.comunep.org Both CDFA and TFA are known to be phytotoxic and highly resistant to degradation under typical environmental conditions. oup.com
However, the risk posed by these substances is generally considered to be low. An assessment by the United Nations Environment Programme (UNEP) judged the risks to humans and the environment from TFA and CDFA produced by atmospheric degradation to be minimal. unep.org While preliminary toxicity tests show CDFA has the potential for phytotoxicity, the impacts are not significant at concentrations found in the environment. colab.wsoup.com When compared to Dichloroacetic acid (DCA), CDFA is significantly more resistant to degradation. colab.wsacs.org The toxicity of CDFA to aquatic plants like Myriophyllum spp. and Lemna gibba was found to be low, with no biologically relevant impacts observed even at concentrations up to 20 mg/L. oup.com
Consideration of CDFA in Broader PFAS Environmental Contamination Research
This compound (CDFA) is increasingly recognized within the broader context of per- and polyfluoroalkyl substances (PFAS) contamination due to its status as a terminal degradation product of several widely used fluorocarbons. colab.wsdntb.gov.uaresearchgate.net Research indicates that CDFA is formed from the atmospheric breakdown of compounds such as 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) and 1-chloro-1,1-difluoroethane (HCFC-142b). dntb.gov.uaresearchgate.net Its inclusion in PFAS studies is driven by its environmental persistence, high water solubility, and mobility, which facilitate its transport into aquatic ecosystems.
CDFA has been detected in environmental samples, including rain and snow in Canada, with concentrations ranging from less than 7.1 to 170 nanograms per liter (ng/L). colab.ws Seasonal variations in concentration have been observed, with peaks in late summer, potentially linked to increased atmospheric degradation of precursor compounds. colab.ws Unlike other haloacetic acids (HAAs) such as dichloroacetic acid (DCA), which can undergo microbial degradation, CDFA is highly recalcitrant to both biotic and abiotic degradation processes. colab.ws This persistence leads to its accumulation in aquatic environments, a characteristic shared with many other PFAS. colab.wsdntb.gov.ua
In analytical chemistry, CDFA is sometimes utilized as an internal standard for the quantification of other short-chain PFAS, such as trifluoroacetic acid (TFA), in environmental samples. norden.org Its structural similarity and shared properties with other HAAs and PFAS make it a relevant compound for understanding the collective environmental burden and fate of these halogenated pollutants. researchgate.netnih.gov
Remediation Strategies for Halogenated Compounds in Water
A variety of remediation strategies have been investigated for the removal of halogenated organic compounds, including substances structurally related to CDFA, from water. These technologies can be broadly categorized as physical, chemical, and biological processes. mdpi.com
Adsorption is a widely used physical method, employing materials like activated carbon and biochar to bind halogenated compounds and remove them from water. mdpi.comresearchgate.net
Chemical methods often involve Advanced Oxidation Processes (AOPs) or reductive processes. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. researchgate.net Examples of AOPs include ozonation, treatment with UV light in combination with persulfate, and the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst). mdpi.comresearchgate.net Reductive dehalogenation is another chemical approach that involves the replacement of a halogen atom with a hydrogen atom, which can be achieved under anaerobic conditions. epa.gov Mechanochemical treatment, which uses mechanical force to induce chemical reactions, has also been shown to be effective for the destruction of halogenated organics. mdpi.com
Biological methods , or bioremediation, leverage microorganisms like bacteria and fungi to degrade contaminants. epa.govmdpi.com Research into mycoremediation (using fungi) and enzymatic systems that produce radicals is exploring new, potentially more selective, ways to treat highly halogenated compounds. mdpi.comnih.gov
Other technologies include membrane filtration techniques like nanofiltration and reverse osmosis, which physically separate contaminants from water. researchgate.net
Often, a combination of these strategies is proposed for the most effective treatment, as many individual methods have limitations such as high cost, high energy consumption, or a lack of selectivity for specific contaminants. researchgate.netmdpi.comnih.gov
Biomedical and Toxicological Research on Chlorodifluoroacetic Acid
Metabolism and Biotransformation Studies
The biotransformation of parent compounds into CDFA and its subsequent elimination from the body are critical aspects of its toxicological profile.
Chlorodifluoroacetic acid has been identified as a carboxylic acid metabolite of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b). epa.gov Studies in rats exposed to HCFC-142b have shown that they excrete this compound in their urine. researchgate.netresearchgate.netscience.gov This finding confirms that HCFC-142b undergoes oxidative metabolism in the body to form CDFA. epa.gov The presence of CDFA in urine serves as an indicator of exposure to its parent compound. researchgate.netdtic.mil Research has also identified CDFA as a urinary metabolite in rats following the administration of 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b). nih.govwho.intscience.gov
The metabolic conversion of HCFCs into their corresponding metabolites, including CDFA, involves the cytochrome P450 (P450) enzyme system. nih.govtandfonline.com Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as playing a major role in this biotransformation process. nih.govosti.govepa.gov In vitro experiments using rat liver microsomes have shown that the metabolism of HCFC-132b, which produces CDFA, is increased in microsomes from pyridine-treated rats (a CYP2E1 inducer) and is inhibited by p-nitrophenol, another CYP2E1 inhibitor. who.intscience.gov Similarly, the metabolism of HCFC-123, which can also produce small amounts of CDFA, is catalyzed by CYP2E1 in both rat and human liver microsomes. nih.govecetoc.orgnih.gov Ethanol, a potent inducer of CYP2E1, has been shown to increase the urinary excretion of HCFC-123 metabolites, including CDFA. ecetoc.orgnih.gov
The primary route of excretion for this compound following its metabolic formation is through the urine. epa.govresearchgate.netchemrxiv.org Studies on various animal models have consistently detected CDFA in the urine after exposure to parent compounds like HCFC-142b and HCFC-123. epa.govresearchgate.netscience.govnih.gov For instance, after exposure to HCFC-123, urinary excretion of both trifluoroacetic acid and this compound increased in a dose-dependent manner. nih.govresearchgate.net The appearance of CDFA in urine after rats were treated with higher doses of 1,2-dichloro-1,1-difluoroethene (DCDFE) also points to an oxidative metabolic pathway and subsequent urinary clearance. acs.org
Table 1: Metabolism of HCFC-142b to this compound
| Parameter | Finding | References |
| Parent Compound | 1-chloro-1,1-difluoroethane (HCFC-142b) | epa.govresearchgate.netresearchgate.net |
| Metabolite | This compound (CDFA) | epa.govresearchgate.netscience.gov |
| Metabolic Process | Oxidative metabolism | epa.gov |
| Key Enzyme | Cytochrome P450 2E1 (CYP2E1) is implicated in the metabolism of related HCFCs. | who.intnih.govecetoc.org |
| Excretion Route | Urine | epa.govresearchgate.netnih.govchemrxiv.org |
Involvement of Cytochrome P450 2E1 in Metabolism
Mechanistic Toxicology of CDFA
Research into the toxic mechanisms of CDFA has focused on its potential to disrupt cellular metabolic processes and induce organ-specific toxicity.
One of the putative toxic mechanisms for haloacetic acids, including CDFA, is the inhibition of the citric acid cycle (also known as the tricarboxylic acid or TCA cycle). scite.aioup.com This hypothesis is based on the action of similar compounds, such as monofluoroacetate, which is known to inhibit the enzyme aconitase within the cycle. oup.comcolab.ws However, studies investigating the effect of CDFA on aquatic macrophytes did not find evidence to support this mechanism at the concentrations tested. oup.com In these studies, citrate (B86180) levels in the plants remained stable, suggesting no significant inhibition of the citric acid cycle. nih.gov
Exposure to parent compounds of CDFA, such as HCFC-123, has been linked to liver toxicity. nih.gov In animal studies, exposure to HCFC-123 has resulted in liver effects including hepatocellular adenomas in rats and liver hypertrophy. ecetoc.orgresearchgate.net Histopathological examinations have revealed liver damage ranging from mild to moderate, including foci of necrotic hepatocytes and multifocal random degeneration. researchgate.netnih.gov In some cases, centrilobular hypertrophy of hepatocytes was observed. epa.gov While CDFA is a minor metabolite of HCFC-123, the liver is a primary site of its metabolic formation, and the hepatotoxicity of the parent compound is well-documented. ecetoc.orgindustrialchemicals.gov.auresearchgate.net
Table 2: Toxicological Mechanisms of this compound
| Mechanism | Description | Research Findings | References |
| Citric Acid Cycle Inhibition | Putative inhibition of the enzyme aconitase, disrupting cellular energy metabolism. | This mechanism is hypothesized for haloacetic acids. Studies on aquatic plants exposed to CDFA showed stable citrate levels, suggesting no significant inhibition under the tested conditions. | scite.aioup.comcolab.ws |
| Liver Toxicity and Hypertrophy | Induction of cellular changes and damage in the liver. | Parent compounds (e.g., HCFC-123) are known hepatotoxicants, causing effects such as liver hypertrophy, necrosis, and benign tumors in animal models. CDFA is formed in the liver. | researchgate.netecetoc.orgnih.govresearchgate.netepa.gov |
Reproductive Toxicity Concerns
For example, a two-generation reproductive toxicity study in rats exposed to HCFC-123, which metabolizes to trifluoroacetic acid (TFA) and to a lesser extent CDFA, showed no effects on fertility or reproductive indices. researchgate.netindustrialchemicals.gov.au However, a decrease in pup body weight gain was observed during lactation, which may be linked to the presence of metabolites in the milk. researchgate.netecetoc.org It's important to note that these studies primarily focus on the parent compounds, and the specific contribution of CDFA to the observed effects is not delineated.
Similarly, studies on other HCFCs like HCFC-142b, a potential precursor to CDFA, have shown a lack of reproductive toxicity in available assessments. epa.gov However, the absence of direct, robust reproductive toxicity studies on CDFA itself represents a significant data gap. fishersci.no
Cellular and Molecular Interactions
Research indicates that this compound can induce cellular-level changes. Studies have suggested that CDFA may cause oxidative stress and cytotoxicity in mammalian cells. The presence of fluorine atoms in its structure enhances its lipophilicity and stability, influencing its biological interactions.
One proposed mechanism of toxicity for haloacetic acids, the class of compounds to which CDFA belongs, involves the inhibition of the citric acid cycle. nih.gov This interference with a fundamental cellular energy production pathway could lead to broader cellular dysfunction.
Furthermore, the metabolism of parent compounds like HCFC-123 to CDFA involves cytochrome P450 enzymes, specifically P450 2E1. nih.gov The formation of reactive intermediates during the metabolism of such compounds can lead to interactions with cellular components. psu.edu While direct studies on CDFA's interaction with specific cellular macromolecules are limited, the potential for such interactions exists, particularly given its nature as a reactive metabolite. The induction of oxidative stress pathways, such as the Nrf2/ARE pathway, and DNA-damage responsive pathways like p53 have been observed for other haloacetic acids, suggesting potential mechanisms for CDFA's cellular impact. researchgate.net
Human Exposure and Health Implications
Detection in Human Blood
This compound has been identified in human blood. Its presence is not considered to be from natural metabolic processes; instead, it indicates exposure to the compound or its precursors. While specific quantitative data on CDFA levels in the general population are not extensively detailed in the reviewed literature, the detection itself confirms that human exposure is occurring. The analysis of such compounds in human matrices is often performed using advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). acs.org
CDFA as Part of the Human Exposome
This compound is considered a component of the human exposome. The exposome encompasses all environmental exposures an individual experiences throughout their life, from both environmental and occupational sources, and how these exposures relate to health. As a degradation product of certain fluorocarbons, CDFA contributes to this complex mixture of external and internal chemical exposures. Its persistence in the environment can lead to ongoing, low-level exposure for the general population. nih.gov
Risk Assessment in Relation to Human Health
A formal, comprehensive human health risk assessment specifically for this compound is not widely available. However, risk assessments for related haloacetic acids and parent compounds provide some context. For instance, the risk of trifluoroacetic acid (TFA), a related compound, to humans and the environment has been evaluated, with some concluding the risk is minimal based on current exposure levels and toxicity data from animal studies. acs.orgresearchgate.net
Regulatory bodies sometimes establish health-based guidance values for related compounds in drinking water. For example, Germany has set a human-health guideline value for TFA in drinking water. acs.org These assessments are typically based on chronic toxicity studies in animals, often identifying the liver as a target organ. acs.org Given that CDFA is a known metabolite of some HCFCs, its potential health risks are often considered in the broader context of the parent compound's toxicity. epa.govwho.int However, the lack of specific toxicological data for CDFA hinders a direct and comprehensive risk assessment for this particular compound.
Advanced Toxicological Assessment Methodologies
The evaluation of this compound and similar compounds increasingly relies on advanced toxicological assessment methodologies. These include in vitro assays and computational models to predict toxicity and understand mechanisms of action.
In Vitro and Mechanistic Studies:
Cell-based assays: Mammalian cell lines are used to investigate endpoints like cytotoxicity, oxidative stress, and genotoxicity. researchgate.net Reporter gene assays, for instance, can measure the induction of stress response pathways like Nrf2/ARE and p53. researchgate.net
Metabolic studies: In vitro systems using liver microsomes from rats and humans help to identify the enzymes responsible for metabolism (e.g., cytochrome P450 2E1) and the resulting metabolites, such as CDFA. nih.gov
¹⁹F NMR Spectroscopy: This technique is valuable for identifying and quantifying fluorinated metabolites in biological samples, aiding in toxicokinetic studies. psu.edu
Computational Toxicology:
Quantitative Structure-Activity Relationship (QSAR) models: These computational tools can be used to predict the toxicity of chemicals based on their structure, which is particularly useful when experimental data is limited.
Physiologically Based Pharmacokinetic (PBPK) modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion of parent compounds and their metabolites like CDFA, helping to estimate internal dose and potential target organ toxicity.
Advanced Analytical Techniques:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a key analytical method for detecting and quantifying low levels of CDFA and other haloacetic acids in various environmental and biological matrices, including human blood and water. acs.org
These advanced methodologies are crucial for filling data gaps in the toxicological profile of compounds like CDFA, enabling more accurate risk assessments and a better understanding of their potential impact on human health.
In vitro Testing Systems as Alternatives to Whole Animals
In vitro testing systems are crucial for evaluating the cytotoxic potential of chemical compounds like this compound, providing an alternative to whole-animal testing. These systems allow for the controlled investigation of cellular responses to toxicant exposure. Studies have utilized various cell lines and aquatic plant species to characterize the toxic effects of CDFA.
In mammalian cell lines, CDFA has been shown to induce cytotoxicity. Research has indicated that this compound can lead to apoptosis, or programmed cell death, in different cell types. The disruption of mitochondrial function is a suggested contributor to these cytotoxic effects. Specific cell lines, such as the human liver cancer cell line (HepG2), the human lung carcinoma cell line (A549), and the human cervical cancer cell line (HeLa), have been used to determine the concentration at which CDFA inhibits cell viability by 50% (IC50).
The phytotoxicity of CDFA has been assessed using aquatic macrophytes. These studies are important for understanding the potential ecological impact of CDFA in aquatic environments. Laboratory tests have been conducted on species like Myriophyllum sibiricum, Myriophyllum spicatum, and Lemna gibba (common duckweed) to determine the effective concentration that causes a 50% reduction in various growth endpoints (EC50). nih.gov While some studies indicate minimal impact on growth parameters and chlorophyll (B73375) content at certain concentrations, others have reported a range of toxic effects. nih.gov
Below is a table summarizing the in vitro toxicity data for this compound.
| Test System | Species/Cell Line | Endpoint | Result | Reference |
| Mammalian Cell Culture | HepG2 | Cytotoxicity (IC50) | 15 µM | |
| Mammalian Cell Culture | A549 | Cytotoxicity (IC50) | 20 µM | |
| Mammalian Cell Culture | HeLa | Cytotoxicity (IC50) | 25 µM | |
| Aquatic Macrophyte | Myriophyllum sibiricum | Growth Inhibition (EC50) | >20 mg/L | |
| Aquatic Macrophyte | Myriophyllum spp. | Growth Inhibition (EC50) | 105.3 to >10,000 mg/L | nih.gov |
| Aquatic Macrophyte | Lemna gibba | Growth Inhibition (EC50) | Not specified, but generally less sensitive than Myriophyllum spp. | nih.gov |
Development of Mechanistic Understanding Beyond Apical Endpoints
Research into the toxicological profile of this compound has moved beyond observing apical endpoints, such as mortality or growth inhibition, to understanding the underlying molecular mechanisms of its toxicity. These investigations are critical for a more comprehensive risk assessment.
One of the putative mechanisms of toxicity for haloacetic acids like CDFA is the inhibition of the citric acid cycle. oup.comnih.gov This cycle is a fundamental metabolic pathway for cellular energy production. A key enzyme in this cycle, aconitase, is a suspected target. oup.com The inhibition of aconitase would lead to an accumulation of citrate. oup.com While direct inhibition of aconitase by CDFA has been a focus of investigation, some studies on aquatic macrophytes did not observe a significant change in citrate levels, suggesting that this may not be the primary mechanism of toxicity in these species under the tested conditions.
The induction of oxidative stress is another key mechanistic pathway that has been identified. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In vitro studies with mammalian cells have indicated that CDFA can induce oxidative stress.
Apoptosis, or programmed cell death, is a recognized consequence of CDFA exposure in vitro. This process is a controlled mechanism for cell elimination. In HeLa cells, the mechanism of apoptosis has been linked to the activation of caspases, which are a family of proteases that play an essential role in the apoptotic pathway. The disruption of mitochondrial function is also implicated in the induction of apoptosis.
The table below outlines the key mechanistic findings from in vitro research on this compound.
| Mechanistic Endpoint | Test System/Model | Observation | Implication | Reference |
| Citric Acid Cycle | Aquatic Macrophytes (Myriophyllum spp.) | Citrate levels remained stable at tested concentrations. | Suggests that inhibition of the tricarboxylic acid (TCA) cycle may not be the primary mode of action in these species. | |
| Oxidative Stress | Mammalian Cells (HepG2) | Induction of oxidative stress observed. | Implicates the generation of reactive oxygen species in the cytotoxic effects of CDFA. | |
| Apoptosis | Mammalian Cells (HeLa) | Apoptosis induction via caspase activation. | Provides a specific molecular pathway for CDFA-induced cell death. | |
| Mitochondrial Function | Mammalian Cells (A549) | Mitochondrial dysfunction observed. | Suggests that mitochondria are a key target of CDFA toxicity, linking to both oxidative stress and apoptosis. |
Industrial Applications and Research Directions
Role as a Synthetic Intermediate
Chlorodifluoroacetic acid serves as a crucial building block in organic synthesis, particularly for the introduction of fluorine-containing moieties into larger molecules. chemimpex.com This has led to its widespread use in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. chemimpex.comguidechem.com
Synthesis of Pharmaceuticals and Agrochemicals
For instance, the anhydride (B1165640) form, chlorodifluoroacetic anhydride, is a key intermediate in synthesizing fluorinated compounds for these applications. chemimpex.comalfa-industry.com Similarly, the sodium salt, sodium chlorodifluoroacetate, is used as an active ingredient in some herbicides. chemimpex.com
Table 1: Examples of Compounds Synthesized Using this compound Derivatives
| Compound Type | Application | Reference |
| Fluorinated Pharmaceuticals | Enhanced efficacy and stability of APIs | chemimpex.comchemimpex.com |
| Herbicides | Crop protection and yield enhancement | chemimpex.comchemimpex.com |
| Pesticides | Pest and disease control | chemimpex.comsmolecule.com |
| Bioactive Molecules | Innovative drug design | chemimpex.com |
Introduction of Difluoromethyl Groups into Organic Molecules
A significant application of this compound and its derivatives is in the introduction of the difluoromethyl (CF2H) group into organic molecules. chemimpex.comcas.cn This functional group is of particular interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor, a characteristic that can be beneficial for the design of bioactive molecules. cas.cn
Derivatives such as sodium chlorodifluoroacetate (ClCF2COONa) and methyl chlorodifluoroacetate (ClCF2COOMe) are effective difluorocarbene reagents for O- and N-difluoromethylations. cas.cn For example, sodium chlorodifluoroacetate can efficiently difluoromethylate certain nitrogen-containing heterocyclic compounds. cas.cn Chlorodifluoroacetic anhydride is also a key reagent for introducing difluoromethyl groups. chemimpex.com
Production of Fluorinated Amino Acids and Bioactive Molecules
Chlorodifluoroacetic anhydride, derived from the acid, is utilized in the production of fluorinated amino acids and other bioactive molecules. chemimpex.com The synthesis of unnatural amino acids containing fluorine is a significant area of research, as these compounds can be used to probe biosynthetic pathways and alter the properties of peptides and proteins. nih.gov The introduction of fluorine can enhance the metabolic stability and biological activity of these molecules, offering pathways to innovative drug design. chemimpex.com
Reagent in Organic Synthesis of Complex Molecules
This compound and its anhydride are widely used as reagents in the synthesis of complex organic molecules. chemimpex.comsmolecule.com They facilitate reactions that require the introduction of fluorinated groups, which can significantly alter the chemical and physical properties of the resulting compounds. chemimpex.comchemimpex.com For example, this compound is a starting material for generating difluorocarbene, a reactive intermediate used in various organic transformations. chemicalbook.com Recent research has also demonstrated its use in photocatalytic reactions for the synthesis of various fluorinated compounds. rsc.orgacs.org
Applications in Materials Science
The utility of this compound extends into the field of materials science, where it contributes to the development of high-performance materials. chemimpex.com
Development of Specialty Polymers with Enhanced Thermal Stability and Chemical Resistance
This compound and its derivatives are employed in the creation of specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.comchemimpex.com Fluoropolymers, in general, are known for their exceptional properties, including resistance to chemicals, heat, and weathering. acs.org The incorporation of fluorine atoms into the polymer backbone, facilitated by reagents like methyl chlorodifluoroacetate, contributes to these desirable characteristics. chemimpex.com These fluorinated polymers find applications in coatings, adhesives, and sealants where high performance is critical. chemimpex.com For example, chlorodifluoroacetic anhydride is instrumental in producing fluoropolymers like polyvinylidene fluoride (B91410) (PVDF). pmarketresearch.com
Applications in Electronics and Coatings
This compound and its derivatives are recognized as important building blocks in materials science, particularly for applications in the electronics and coatings industries. chemimpex.comsolvay.com These fluorinated compounds are utilized in the development of advanced materials that require unique properties such as enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com
In the electronics sector, aliphatic fluorinated intermediates derived from this compound are used to create electronic conducting materials. solvay.com Furthermore, these compounds are integral to the formulation of specialized coating materials for modern electronic displays, including those for flat panels, touch screens, and fingerprint scanners. solvay.com The incorporation of fluorinated moieties can lead to materials with desirable characteristics like low surface energy and high durability, which are critical for high-performance applications. Research also points to the use of its anhydride in synthesizing specialty polymers suitable for coatings, adhesives, and sealants. chemimpex.comchemimpex.com There is also noted potential for its application in the development of other advanced materials. alibaba.com
Derivatization Reagent in Analytical Chemistry
Chlorodifluoroacetic anhydride, a derivative of this compound, serves as a crucial derivatization reagent in analytical chemistry. smolecule.comfishersci.comfishersci.ca Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical technique, such as gas chromatography (GC). smolecule.com This reagent is frequently used to modify compounds like amines and alcohols before their analysis. smolecule.comfishersci.comfishersci.ca
A primary function of using chlorodifluoroacetic anhydride in analytical chemistry is to enhance the properties of a target molecule for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. smolecule.com The derivatization process increases the volatility and thermal stability of the analyte. smolecule.com This chemical modification makes the compound more amenable to vaporization in the GC inlet and prevents its breakdown at high temperatures within the GC column, ensuring a more accurate and reliable analysis. smolecule.com For example, it is used as the derivatizing agent in the analysis of methamphetamine from wipe samples, where it converts the analyte into a derivative that can be effectively analyzed by GC-MS. ca.gov Its utility has also been evaluated for the analysis of other controlled substances like synthetic cathinones, confirming its role in preparing complex samples for GC-MS screening. rsc.org
Chlorodifluoroacetic anhydride has been specifically utilized for a technique known as dual element acetylation tagging of amines. smolecule.comfishersci.comfishersci.casigmaaldrich.comlookchem.com This method is employed in conjunction with a microwave sustained helium emission detector. fishersci.comfishersci.casigmaaldrich.com The "tagging" of the amine with the chlorodifluoroacetyl group improves both the sensitivity and the selectivity of the detection method, allowing for more precise quantification of amines in a sample. smolecule.com
The analysis of hormones in hair samples is a significant application for chlorodifluoroacetic anhydride as a derivatization reagent. smolecule.comsigmaaldrich.comlookchem.com It is used in the GC-MS determination of the steroids estrone (B1671321) and 17β-estradiol in hair. fishersci.casigmaaldrich.com In a detailed analytical procedure, hair samples undergo alkaline digestion, after which the phenolic hydroxy groups of the steroids are derivatized. researchgate.net A subsequent derivatization step with chlorodifluoroacetic anhydride is performed to protect the remaining alcoholic hydroxy groups on the steroid molecules. researchgate.net This two-step process creates stable derivatives that can be effectively analyzed using GC-MS with selected ion monitoring (SIM), enabling sensitive detection. researchgate.net
| Steroid | Parameter | Value |
|---|---|---|
| Estrone | Detection Limit (SIM) | 1 pg |
| Concentration Range in Hair | 0.24–1.30 ng/g | |
| 17β-estradiol | Detection Limit (SIM) | 2 pg |
| Concentration Range in Hair | 0.24–1.30 ng/g |
Dual Element Acetylation Tagging of Amines
Emerging Industrial Applications and Market Trends
The market for this compound and its derivatives is expanding, driven by its use as a key intermediate in high-growth sectors. solvay.commarketresearchintellect.com The demand for fluorinated compounds remains strong, particularly in the pharmaceutical and agricultural industries, where approximately 30% of drugs and 50% of crop protection products in development contain fluorine. solvay.comalibaba.com This trend underscores the importance of building blocks like this compound.
A market analysis of a key derivative, this compound ethyl ester, highlights this growth. marketresearchintellect.com The market for this ester is projected to increase significantly, indicating a positive outlook for the parent compound. marketresearchintellect.com
| Year | Market Size (USD) |
|---|---|
| 2024 | $150 Million |
| 2033 (Projected) | $250 Million |
| Projected CAGR (2026-2033): 7.5% |
Key market trends influencing this sector include a rising demand for tailor-made chemical solutions, increasing environmental awareness, and strategic focus on high-growth regions like India. marketresearchintellect.com Emerging applications are also being explored in the fields of advanced materials and energy storage technologies. alibaba.com The development of specialty polymers with enhanced thermal stability and chemical resistance for high-performance applications is another significant area of use. chemimpex.com
Future Research Directions and Unresolved Challenges for Chlorodifluoroacetic Acid
Comprehensive Assessment of Atmospheric and Terrestrial Sources
Chlorodifluoroacetic acid has been identified as a degradation product of certain hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs), such as HCFC-142b and CFC-113. colab.wsacs.orgkent.ac.uk Its detection in rain and snow across various regions, with concentrations ranging from <7.1 to 170 ng L-1 in Canada, points to atmospheric transport and deposition as a significant pathway into terrestrial and aquatic ecosystems. colab.wsacs.org The thermal degradation of fluoropolymers like Kel-F has also been proposed as a potential source of CDFA. collectionscanada.ca
However, a complete inventory of all atmospheric and terrestrial sources is still lacking. colab.wsacs.org Future research should focus on identifying and quantifying other potential industrial and natural sources. This includes investigating the formation of CDFA from the breakdown of other fluorinated compounds and assessing its potential release from industrial processes where it might be used as an intermediate or catalyst. A more thorough understanding of its sources is essential for accurate environmental modeling and for developing strategies to mitigate its release.
Further Elucidation of Degradation Pathways in Diverse Environmental Compartments
Studies have indicated that CDFA is relatively resistant to both biotic and abiotic degradation compared to other haloacetic acids like dichloroacetic acid, suggesting it may accumulate in the aquatic environment. colab.wsacs.org This persistence underscores the need for a more detailed investigation into its degradation pathways in various environmental compartments, including soil, sediment, and water under different conditions (e.g., aerobic vs. anaerobic).
While some degradation products have been identified for similar compounds, the specific intermediates and final products of CDFA degradation are not fully understood. collectionscanada.caresearchgate.net Research should aim to identify the microorganisms and enzymatic pathways involved in its biodegradation, as well as the abiotic factors (e.g., photolysis, hydrolysis) that may contribute to its breakdown. collectionscanada.ca Understanding these pathways is critical for predicting its long-term environmental fate and potential for bioaccumulation.
Mechanistic Studies on Toxicity Across Broader Biological Spectra
Initial toxicity studies have suggested that at current environmental concentrations, CDFA poses a low acute risk to some aquatic macrophytes like Myriophyllum sibiricum and Myriophyllum spicatum. colab.wsacs.orgnih.gov However, there is a significant knowledge gap regarding its chronic toxicity and its effects on a wider range of organisms, including different species of algae, invertebrates, fish, and terrestrial plants. researchgate.netnasa.gov
Future toxicological research should focus on the molecular mechanisms of CDFA toxicity. This includes investigating its potential to induce oxidative stress, disrupt cellular processes, and act as an enzyme inhibitor. Expanding the scope of toxicity testing to include a more diverse array of species will provide a more comprehensive ecological risk assessment. researchgate.net
Development of Sustainable Synthesis Routes
Currently, the synthesis of this compound often involves precursors that are ozone-depleting substances. cas.cn The development of more sustainable and environmentally friendly synthesis methods is a critical area for future research. This aligns with the broader goals of green chemistry to reduce the use and generation of hazardous substances. pmarketresearch.com
Research in this area could explore alternative starting materials and catalysts that are less harmful to the environment. nih.govdiva-portal.orgpsecommunity.org Developing "win-win" synthesis routes that are not only greener but also more efficient and cost-effective will be essential for its industrial application without adverse environmental consequences. nih.govdiva-portal.org
Exploration of Novel Applications in Niche Chemical and Biomedical Fields
This compound and its derivatives have potential applications in various fields. It is used as a reagent in the synthesis of fluorine-containing molecules and has been explored for its use in producing pharmaceutical intermediates. researchgate.net Its anhydride (B1165640) form, chlorodifluoroacetic anhydride, is utilized as a derivatization reagent in analytical chemistry to enhance the detection of compounds like amines and alcohols. smolecule.com
Further research could uncover novel applications in niche areas of chemical synthesis and biomedicine. researchgate.net For instance, the unique properties imparted by the chlorodifluoromethyl group could be leveraged in the design of new materials or bioactive compounds. smolecule.com Exploring these potential applications could lead to valuable technological advancements.
Integration of Advanced Computational Modeling with Experimental Research
The integration of computational modeling with experimental studies offers a powerful approach to understanding the behavior and properties of this compound. acs.orgnih.govnih.gov Computational methods can be used to predict degradation pathways, model toxicological interactions, and guide the design of new synthesis routes. acs.orgnih.gov
By combining computational predictions with empirical data, researchers can accelerate the pace of discovery and gain deeper insights into the complex processes involving CDFA. nih.gov This integrated approach can help to refine experimental designs, interpret results, and build more accurate predictive models for risk assessment and materials discovery. acs.orgnih.gov
Addressing Regulatory Gaps and Standardizing Assessment Methodologies
Currently, there is a lack of specific regulations for this compound in many jurisdictions. As more data on its environmental presence and potential toxicity become available, there will be a growing need to address these regulatory gaps. This includes establishing environmental quality standards and guidelines for its monitoring.
Furthermore, standardizing the analytical methods for detecting and quantifying CDFA in various environmental media is crucial for ensuring data comparability and reliability across different studies. ruc.dk Developing and validating robust and cost-effective analytical techniques will be essential for effective monitoring and regulatory enforcement.
Q & A
Q. How can the acidic dissociation constant (KaK_aKa) of Chlorodifluoroacetic acid be experimentally determined in aqueous solutions?
Methodological Answer: The thermodynamic dissociation constants () of CDFA are determined via pH potentiometric measurements at controlled ionic strengths (e.g., 0.25 mol dm) across a temperature range (20–50°C). Calibration with standard buffers ensures accuracy, while regression analysis of concentration quotients yields , , and . At 25°C, , with and .
Q. What analytical techniques are recommended for quantifying this compound in biological samples like urine?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization is optimal. Urine samples are acidified (0.1N HCl), extracted with diethyl ether, and derivatized using diphenyldiazomethane. Quantification via selected-ion monitoring (SIM) targets ions at 296 (CDFA) and 280 (trifluoroacetic acid as internal standard). Calibration curves (100–5,000 µg/ml) ensure precision, with coefficients of variation <10% .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: Use corrosion-resistant PPE (gloves, goggles, faceshields) and ABEK respirators. Work in fume hoods to avoid inhalation. Store in sealed containers at controlled temperatures, segregated from bases. Emergency protocols include immediate rinsing for skin/eye contact and neutralization with calcium gluconate gel for burns. Environmental toxicity studies indicate aquatic phytotoxicity, necessitating strict waste management .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔH∘\Delta H^\circΔH∘, ΔS∘\Delta S^\circΔS∘) of CDFA dissociation influence its reactivity in synthetic chemistry?
Methodological Answer: The negative (-23.1 J K mol) indicates reduced disorder upon dissociation, favoring protonated forms in polar solvents. This impacts reaction design, as CDFA’s weak acidity () requires buffered conditions for deprotonation in nucleophilic substitutions. Temperature-dependent values guide solvent selection (e.g., aqueous vs. organic) for esterification or amidation reactions .
Q. What mechanisms explain this compound formation during hydrochlorofluorocarbon (HCFC) degradation?
Methodological Answer: CDFA arises from atmospheric oxidation of HCFC-142b (CHCClF) via Cl-radical-initiated pathways. In controlled experiments, Cl atoms react with ethyl chlorodifluoroacetate (ECDFA), yielding 86% CDFA and 34% CO as primary products. Infrared spectroscopy (IR) and GC-MS track product formation, while computational models validate radical chain mechanisms involving peroxy intermediates .
Q. How can ³⁵Cl NQR spectroscopy elucidate reorientational dynamics of CDFA in crystalline salts?
Methodological Answer: ³⁵Cl nuclear quadrupole resonance (NQR) measures electric field gradients at chlorine nuclei, revealing molecular motion in crystal lattices. For guanidinium chlorodifluoroacetate, temperature-dependent NQR spectra show activation energies () of 20–25 kJ mol for -CFCl group reorientation. X-ray diffraction corroborates lattice symmetry, linking dynamics to hydrogen-bonding networks .
Q. What methodological approaches identify atmospheric degradation products of CDFA esters?
Methodological Answer: Chlorine-initiated oxidation of methyl/ethyl CDFA esters in air is studied using FTIR and GC-MS. Reaction chambers simulate tropospheric conditions (UV light, O), with product yields quantified via spectral subtraction (e.g., CDFA: 34–86%, CO: 26–34%). Isotopic labeling (¹³C) traces carbon pathways, while computational kinetics (CRBM framework) models collision-induced broadening of rotational transitions .
Q. How do electron attachment studies clarify decomposition pathways of CDFA derivatives?
Methodological Answer: Electron impact experiments on CClFCOOCH reveal dissociative electron attachment (DEA) forming (CFCOO), (CClFCOO), and (CClFCOOCH) ions. Metastable decay pathways are mapped via mass spectrometry, with bond dissociation energies (C-Cl: 339 kJ mol, C-F: 485 kJ mol) explaining preferential Cl loss. Theoretical DFT calculations correlate with observed ion stability .
Q. What role does CDFA play in designing fluorinated pharmaceuticals?
Methodological Answer: As a fluorinated synthon, CDFA introduces CFCl groups into APIs via ester intermediates. Its weak acidity facilitates pH-controlled coupling reactions (e.g., with amines). In vivo studies track metabolites using ¹⁹F NMR, while toxicity screens (e.g., Lemna gibba assays) ensure low ecotoxicological risk. Recent applications include antiviral prodrugs targeting esterase activation .
Q. How does vacuum ultraviolet (VUV) spectroscopy characterize CDFA’s electronic transitions?
Methodological Answer: Synchrotron-based VUV photoabsorption (4.5–10.8 eV) measures cross-sections for CDFA, identifying and transitions. Time-dependent DFT (TDDFT) calculations assign bands to molecular orbitals, with Rydberg states observed >9 eV. These data inform photolysis studies, predicting CDFA stability under solar UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
